1,1'-Binaphthalene-2,2'-dicarboxylic acid
Overview
Description
1,1'-binaphthyl-2,2'-dicarboxylic acid is a naphthoic acid.
Biochemical Analysis
Biochemical Properties
1,1’-Binaphthalene-2,2’-dicarboxylic acid plays a significant role in biochemical reactions, particularly in the formation of chiral catalysts. It interacts with various enzymes, proteins, and other biomolecules, facilitating stereoselective reactions. For instance, it is used to prepare optically active 1,1’-binaphthalene quaternary ammonium salts, which serve as chiral phase-transfer catalysts . These interactions are primarily based on the compound’s ability to form stable complexes with metal ions, which then participate in catalytic cycles.
Cellular Effects
The effects of 1,1’-Binaphthalene-2,2’-dicarboxylic acid on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with metal ions can lead to the activation or inhibition of specific enzymes, thereby affecting metabolic pathways and cellular homeostasis . Additionally, its role in forming chiral catalysts can impact the synthesis of biologically active molecules within cells.
Molecular Mechanism
At the molecular level, 1,1’-Binaphthalene-2,2’-dicarboxylic acid exerts its effects through binding interactions with biomolecules. It forms complexes with metal ions, which can then participate in catalytic reactions. These complexes can either inhibit or activate enzymes, depending on the nature of the interaction. For example, the compound can act as a ligand, coordinating with metal ions to form active catalytic sites that facilitate specific biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1’-Binaphthalene-2,2’-dicarboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation or interaction with other molecules in the environment . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 1,1’-Binaphthalene-2,2’-dicarboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing catalytic activity and promoting the synthesis of biologically active molecules. At high doses, it may cause toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels.
Metabolic Pathways
1,1’-Binaphthalene-2,2’-dicarboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound’s ability to form complexes with metal ions allows it to participate in catalytic cycles, influencing the synthesis and degradation of metabolites . These interactions can affect overall metabolic homeostasis and cellular function.
Transport and Distribution
Within cells and tissues, 1,1’-Binaphthalene-2,2’-dicarboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can influence its activity and function, as well as its potential effects on cellular processes.
Subcellular Localization
The subcellular localization of 1,1’-Binaphthalene-2,2’-dicarboxylic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . The localization of the compound within cells can impact its activity and function, as well as its interactions with other biomolecules.
Properties
IUPAC Name |
1-(2-carboxynaphthalen-1-yl)naphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O4/c23-21(24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22(25)26/h1-12H,(H,23,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZNRNHKJQTGCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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